molecular formula C24H27BiO3 B13743430 Tris(3-ethoxyphenyl)bismuthane CAS No. 205067-46-5

Tris(3-ethoxyphenyl)bismuthane

Cat. No.: B13743430
CAS No.: 205067-46-5
M. Wt: 572.4 g/mol
InChI Key: UUGNETVFBURQHW-UHFFFAOYSA-N
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Description

Tris(3-ethoxyphenyl)bismuthane is an organobismuth(III) compound that serves as a valuable reagent in synthetic organic chemistry. Based on studies of its structural analog, Tris(4-ethoxyphenyl)bismuthine, this class of compounds is recognized for its role as a precursor to pentavalent bismuth derivatives, which are highly effective in transfering electron-rich aryl groups . The primary research value of this compound lies in its application as an arylating agent. Pentavalent organobismuth compounds, which can be derived from bismuthanes like this compound, are selective reagents capable of performing C-arylation of enolic substrates under basic conditions, as well as copper-catalyzed N-arylation of amines and O-arylation of alcohols and phenols . The presence of the electron-donating ethoxy group on the aryl ring can influence the compound's reactivity in these transformations, making it particularly useful for incorporating functionalized aromatic systems into target molecules . Beyond fundamental synthetic chemistry, organobismuth compounds are of growing interest due to the low toxicity of bismuth, which is the least toxic of the heavy elements, making bismuth-based reagents an attractive and safer alternative to reagents based on other heavy metals . This product is intended for laboratory research purposes only. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

205067-46-5

Molecular Formula

C24H27BiO3

Molecular Weight

572.4 g/mol

IUPAC Name

tris(3-ethoxyphenyl)bismuthane

InChI

InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*3-4,6-7H,2H2,1H3;

InChI Key

UUGNETVFBURQHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)[Bi](C2=CC=CC(=C2)OCC)C3=CC=CC(=C3)OCC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Grignard Reagent-Mediated Arylation Strategies

A primary and widely applicable method for the synthesis of Tris(3-ethoxyphenyl)bismuthane involves the use of a Grignard reagent. nih.gov This strategy follows the general principle of reacting an organomagnesium halide with a bismuth halide.

The key steps in this synthesis are:

Formation of the Grignard Reagent: 3-Bromo- or 3-chloroethoxyphenylethane is reacted with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), to generate the 3-ethoxyphenylmagnesium halide Grignard reagent. libretexts.orgsigmaaldrich.com

Reaction with Bismuth(III) Halide: The freshly prepared Grignard reagent is then added to a solution of bismuth(III) chloride (BiCl₃) in a 3:1 molar ratio. wikipedia.org The reaction proceeds via nucleophilic substitution, where three equivalents of the Grignard reagent displace the chloride ions from the bismuth center.

Workup and Purification: After the reaction is complete, an aqueous workup is typically performed to quench any unreacted Grignard reagent and to facilitate the isolation of the product. The this compound can then be purified by techniques such as recrystallization or column chromatography.

Reactant 1Reactant 2SolventProductByproduct
3-Ethoxyphenylmagnesium bromideBismuth(III) chlorideTetrahydrofuran (THF)This compoundMagnesium bromide chloride

Arylation Reactions of Bismuth(III) Carboxylates with Sodium Tetraarylborate Salts

A milder alternative for the synthesis of triarylbismuthanes involves the arylation of bismuth(III) carboxylates with sodium tetraarylborate salts. acs.orgacs.org This method has been shown to be effective for a range of aryl groups and offers a facile route to both symmetrical and unsymmetrical triarylbismuthanes under mild conditions. acs.orgacs.org

In a typical procedure, a bismuth(III) carboxylate, such as bismuth(III) trifluoroacetate, is treated with three equivalents of sodium tetra(3-ethoxyphenyl)borate in a solvent like THF. acs.org The reaction proceeds via the transfer of the 3-ethoxyphenyl group from the borate (B1201080) salt to the bismuth center. This method is particularly advantageous when dealing with sensitive functional groups that might not be compatible with the harsh conditions of Grignard or organolithium reagents. acs.org Good yields are often obtained when using soluble bismuth(III) carboxylates. acs.org

Bismuth SourceArylating AgentSolventTypical Condition
Bismuth(III) carboxylatesSodium tetraarylborate saltsTHF, ethanol, or acetoneRoom temperature to reflux

Electrochemical Approaches to Organobismuthane Synthesis

Electrochemical synthesis provides a direct and efficient route for the preparation of organobismuth compounds. europub.co.ukijera.com This method involves the electrolysis of a solution containing an aryl halide, in this case, 3-haloethoxyphenylethane, at a sacrificial bismuth anode. europub.co.ukijera.com The process generates the organobismuth compound in a single step and often with high current efficiency. europub.co.uk

The key advantage of this technique is its simplicity and the avoidance of strong reducing agents. ijera.com The electrolysis is typically carried out in an organic solvent like acetonitrile. europub.co.ukijera.com While specific details for the synthesis of this compound via this method are not extensively documented, the general applicability of electrochemical synthesis to aryl halides suggests its potential as a viable synthetic route. europub.co.ukijera.com

AnodeCathodeElectrolyteSubstrate
Sacrificial BismuthPlatinumSupporting electrolyte in acetonitrile3-Haloethoxyphenylethane

Ligand Precursor Synthesis for the 3-Ethoxyphenyl Moiety

The primary precursor for introducing the 3-ethoxyphenyl group onto a bismuth center is typically an organometallic reagent like a Grignard or organolithium species. The synthesis of this reagent begins with the corresponding halogenated aromatic compound, 1-bromo-3-ethoxybenzene.

1-bromo-3-ethoxybenzene is an aromatic ether characterized by a bromine atom and an ethoxy group attached to a benzene (B151609) ring. cymitquimica.com The presence of the bromine atom facilitates the formation of the organometallic intermediate required for the subsequent reaction with a bismuth halide. cymitquimica.com This compound is typically a colorless to pale yellow liquid. cymitquimica.com

The synthesis of the Grignard reagent, 3-ethoxyphenylmagnesium bromide, is analogous to the preparation of similar aryl Grignard reagents, such as 3-methoxyphenylmagnesium bromide. mahaautomation.com The general procedure involves reacting the aryl bromide, in this case, 1-bromo-3-ethoxybenzene, with magnesium metal turnings in an anhydrous ether solvent, most commonly tetrahydrofuran (THF). mahaautomation.comprepchem.com The reaction must be carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

The resulting 3-ethoxyphenylmagnesium bromide solution can then be used directly as the nucleophilic arylating agent in the synthesis of the target triarylbismuthane. Alternatively, an organolithium reagent can be prepared by reacting 1-bromo-3-ethoxybenzene with an alkyllithium reagent, such as n-butyllithium, through a lithium-halogen exchange reaction, also performed in an anhydrous ether solvent at low temperatures.

Challenges in Homoleptic Triarylbismuthane Synthesis and Strategies for Control

The synthesis of homoleptic triarylbismuthines (Ar₃Bi), where all three organic substituents on the bismuth atom are identical, can be complicated by competing reaction pathways. While triarylbismuthines are generally more stable than their trialkyl- or mixed alkyl-aryl counterparts, challenges related to ligand scrambling and disproportionation can still arise, impacting product purity and yield. thieme-connect.de

A primary challenge is the phenomenon of dismutation, a process involving the scrambling of substituents between organobismuth species. researchgate.netacs.org This can lead to a statistical mixture of products, including heteroleptic (unsymmetrical) and homoleptic compounds, complicating the isolation of the desired Ar₃Bi species. researchgate.netresearchgate.net Another related issue is redistribution, where ligands are exchanged between the target compound and bismuth halide starting materials or intermediates, such as Ar₂BiX and ArBiX₂ (where X is a halide). wikipedia.orgwikiwand.com

Controlling dismutation and ligand redistribution is crucial for the rational synthesis of triarylbismuthanes. Research indicates that at ambient or lower temperatures, these scrambling processes are often initiated by the presence of an electrophilic bismuth source. researchgate.netacs.org

Several strategies have been developed to mitigate these unwanted side reactions:

Control of Electrophile and Stoichiometry : A key strategy is the careful selection of the bismuth electrophile and its concentration during the reaction. researchgate.netacs.org For instance, in the synthesis of unsymmetrical bismuthanes, using diorganobismuth tosylates (Ar₂BiOTs) or organobismuth ditosylates (ArBi(OTs)₂) as electrophiles and maintaining them at low concentrations can suppress dismutation. researchgate.netacs.org This principle extends to homoleptic syntheses where controlling the stoichiometry and addition rate of the Grignard or organolithium reagent to the bismuth halide (e.g., BiCl₃) can minimize the presence of reactive bismuth intermediates that facilitate ligand scrambling.

Use of Stabilizing Ligands : The stability of organobismuth compounds towards redistribution can be significantly enhanced through ligand design. For example, the incorporation of a sulfone-bridged bis(aryl) ligand in a bismacycle scaffold has been shown to create unusually stable diarylbismuth compounds. core.ac.uk In one case, a diarylbismuth tosylate demonstrated remarkable stability against aryl ligand redistribution, attributed to a short, stabilizing transannular interaction between the bismuth center and a sulfone oxygen atom. core.ac.uk While this applies to a specific heterocyclic system, it highlights the principle that intramolecular coordination can be a powerful tool to prevent intermolecular scrambling reactions.

Reaction Conditions : The choice of solvent and temperature can influence the rates of desired versus undesired reactions. Many halodiorganobismuthines, which can be intermediates in the synthesis, are known to undergo slow disproportionation in solution, yielding a mixture of the triorganobismuthine and dihalo(organo)bismuthine. thieme-connect.de Conducting the synthesis at temperatures where the rate of the primary arylation reaction is significantly faster than the rate of redistribution can help to favor the formation of the desired homoleptic product.

By employing these strategies, chemists can navigate the challenges inherent in organobismuth chemistry to achieve a more controlled and efficient synthesis of specific target molecules like this compound.

Advanced Structural Elucidation and Solid State Analysis

X-ray Crystallographic Analysis for Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. While specific crystallographic data for Tris(3-ethoxyphenyl)bismuthane is not publicly available, extensive studies on analogous triarylbismuthines, such as Tris(2-methoxyphenyl)bismuthane and Triphenylbismuth (B1683265), offer significant insights into the expected structural characteristics.

In triorganobismuthines, the geometry around the central bismuth atom is typically trigonal pyramidal. thieme-connect.de The Bismuth-Carbon (Bi-C) bond lengths and the Carbon-Bismuth-Carbon (C-Bi-C) bond angles are fundamental parameters derived from X-ray diffraction data. For instance, in one polymorph of Tris(2-methoxyphenyl)bismuthane, the Bi-C bond lengths are approximately 2.25 Å, and the C-Bi-C bond angles are around 93-96°. mdpi.comriss4u.net These values are consistent with other triarylbismuthine structures and indicate significant p-character in the Bi-C bonds, deviating from idealized sp³ hybridization angles. nottingham.ac.uk The specific bond parameters for related compounds provide a reliable reference for what can be anticipated for this compound.

Interactive Data Table: Comparative Bi-C Bond Parameters in Triarylbismuthines

CompoundBi-C Bond Length (Å)C-Bi-C Bond Angle (°)Reference
Tris(2-methoxyphenyl)bismuthane2.247(3) - 2.251(4)93.1(1) - 95.8(1) mdpi.com
Tetrakis(2-methoxyphenyl)bismuthonium Bromide2.194(8) - 2.207(9)105.9(3) - 114.7(3) psu.edu
Triphenylbismuthine~2.260~94 nottingham.ac.uk
(2-Biphenyl)BiCl₂2.230(7)N/A rsc.org
O{(CH₂)₂BiPh₂}₂2.254(5) - 2.280(5)89.89(17) - 95.27(19) acs.org

The way individual molecules of this compound arrange themselves in the solid state is governed by intermolecular forces. In arylbismuth compounds, dispersion forces and Bi···π arene interactions are significant in the crystal packing. beilstein-journals.orgbeilstein-journals.org These weak interactions, along with other van der Waals forces, dictate the formation of specific packing motifs, such as the assembly of molecules into dimers or one-dimensional chains. beilstein-journals.orgbeilstein-journals.org For example, different polymorphs of triphenylbismuth exhibit distinct packing arrangements, including zig-zag and dimeric structures, driven by Bi···π and C-H···π contacts. beilstein-journals.org The presence of ethoxy groups in this compound could introduce additional hydrogen bonding or dipole-dipole interactions, further influencing the crystal packing.

Nuclear Quadrupole Resonance Spectroscopy (NQRS) for Polymorphic Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of atomic nuclei with a nuclear spin quantum number greater than 1/2, such as ²⁰⁹Bi. du.ac.in It is particularly powerful for characterizing polymorphism, where different crystal forms of the same compound can exhibit distinct NQR frequencies. mdpi.commdpi.com

NQR spectroscopy directly measures the interaction between the nuclear electric quadrupole moment of the ²⁰⁹Bi nucleus and the surrounding electric field gradient (EFG). du.ac.inarxiv.org The EFG is determined by the distribution of electron density in the vicinity of the nucleus and is therefore highly sensitive to the chemical bonding and crystal structure. arxiv.orgresearchgate.net The primary parameters obtained from an NQR spectrum are the quadrupole coupling constant (QCC or e²qQ/h) and the asymmetry parameter (η). researchgate.net These parameters provide a fingerprint of the specific crystalline environment of the bismuth atom. For example, a study on Tris(2-methoxyphenyl)bismuthine identified a new polymorph that exhibited a QCC of 710.5 MHz and an asymmetry parameter of 0.05, distinguishing it from the previously known form. mdpi.com Theoretical calculations are often used alongside experimental data to better understand the EFG at the bismuth nucleus. arxiv.orgaps.orgarxiv.org

Interactive Data Table: NQR Parameters for an Analogous Bismuth Compound

CompoundPolymorphQuadrupole Coupling Constant (e²qQ/h)Asymmetry Parameter (η)Reference
Tris(2-methoxyphenyl)bismuthaneMonoclinic, P2(1)/c710.5 MHz0.05 mdpi.com

Because NQR frequencies are exquisitely sensitive to the crystal structure, the technique is an excellent tool for identifying and distinguishing between different polymorphic forms. mdpi.com Even subtle changes in molecular packing or conformation can lead to measurable shifts in the NQR spectrum. mdpi.com For instance, the well-known trigonal polymorph of Tris(2-methoxyphenyl)bismuthine shows two distinct NQR transitions, arising from two crystallographically unique bismuth sites within its asymmetric unit, whereas a newly discovered monoclinic polymorph shows only a single transition, corresponding to its single-molecule asymmetric unit. mdpi.com Furthermore, NQR can provide insights into solid-state dynamics, as molecular motions can affect the EFG and influence the NQR relaxation times. mdpi.com

Application of Other Advanced Diffraction Techniques for Structural Resolution

While single-crystal X-ray diffraction (SC-XRD) remains a primary tool for determining the molecular structures of organobismuth compounds, other advanced diffraction techniques offer complementary information and can overcome some of the limitations of conventional X-ray methods. nih.gov Techniques such as electron diffraction, neutron diffraction, and synchrotron X-ray diffraction provide unique insights into the solid-state structures of complex molecules like this compound.

Electron Diffraction:

Continuous rotation electron diffraction has proven to be a powerful technique for elucidating the structures of bismuth-containing compounds, particularly when they are difficult to crystallize to a size suitable for X-ray diffraction. mdpi.com For instance, the structure of bismuth subgallate was successfully determined using this method, revealing it to be a coordination polymer. mdpi.com This technique is advantageous for studying very small crystals and can provide detailed structural information that might otherwise be inaccessible. In the case of this compound, electron diffraction could be employed to study microcrystalline samples, providing precise bond lengths and angles and confirming the pyramidal geometry around the bismuth center.

Neutron Diffraction:

Neutron diffraction is a highly effective method for accurately locating light atoms, such as hydrogen, in a crystal lattice, a task that can be challenging for X-ray diffraction due to the low scattering power of hydrogen atoms. numberanalytics.com For this compound, with its multiple ethoxy groups, neutron diffraction could provide precise locations of the hydrogen atoms on the ethyl chains and the phenyl rings. This information is crucial for understanding intermolecular interactions, such as weak C-H···π or C-H···O contacts, which can influence the crystal packing and solid-state properties of the compound. The technique is based on the scattering of neutrons by atomic nuclei, and the resulting diffraction pattern provides detailed information about the arrangement of atoms. numberanalytics.com

Synchrotron X-ray Diffraction:

Synchrotron X-ray sources produce highly intense and collimated X-ray beams, which offer significant advantages for crystallographic studies. nih.govfrontiersin.org This high intensity allows for the analysis of very small or weakly diffracting crystals, which are common for organometallic compounds. nih.gov For this compound, synchrotron radiation could enable the collection of high-resolution diffraction data from microscopic crystals, leading to a more accurate determination of the electron density distribution and a detailed understanding of the bonding characteristics. Furthermore, the tunable wavelength of synchrotron radiation can be used to perform multi-wavelength anomalous dispersion (MAD) experiments to solve the phase problem in crystallography, which can be particularly useful for complex structures. The high resolution of synchrotron diffraction would be invaluable in precisely defining the geometry at the bismuth center and the conformation of the ethoxyphenyl ligands. tudelft.nl

The application of these advanced diffraction techniques could yield a more comprehensive understanding of the solid-state structure of this compound, complementing the data obtained from conventional X-ray crystallography. The table below summarizes the potential crystallographic data that could be obtained for this compound by employing these advanced methods, based on typical values for related organobismuth compounds.

Interactive Table: Potential Crystallographic Data for this compound from Advanced Diffraction Techniques

ParameterHypothetical Value (Electron Diffraction)Hypothetical Value (Neutron Diffraction)Hypothetical Value (Synchrotron XRD)Significance
Crystal System MonoclinicMonoclinicMonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cP2₁/cP2₁/cDefines the symmetry elements within the unit cell.
a (Å) 11.211.211.198Unit cell dimension.
b (Å) 15.515.515.495Unit cell dimension.
c (Å) 13.813.813.792Unit cell dimension.
β (°) ** 105.2105.2105.21Unit cell angle.
Volume (ų) 231023102305.5Volume of the unit cell.
Z 444Number of molecules per unit cell.
Bi-C bond length (Å) 2.25(3)2.25(2)2.248(1)Provides insight into the strength and nature of the bismuth-carbon bond.
C-Bi-C angle (°) **94.5(8)94.5(5)94.52(3)Defines the pyramidal geometry at the bismuth center.
C-H bond length (Å) Not well-defined1.09(1)Not well-definedAccurately determined by neutron diffraction, crucial for understanding intermolecular interactions. numberanalytics.com

Spectroscopic Probing for Electronic and Molecular Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of Tris(3-ethoxyphenyl)bismuthane in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the electronic environment of the ethoxyphenyl ligands can be thoroughly mapped.

The ¹H and ¹³C NMR spectra of this compound provide valuable information about the electronic distribution within the ethoxyphenyl ligands. The substitution pattern on the aromatic rings influences the chemical shifts of the carbon and proton atoms.

In the ¹H NMR spectrum, the protons of the ethoxy group are expected to appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), characteristic of an ethyl group. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their positions relative to the ethoxy group and the bismuth atom.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the ethoxyphenyl ligand. The carbon atom directly bonded to the bismuth (C-Bi) is of particular interest, as its chemical shift can provide insights into the nature of the bismuth-carbon bond. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the ethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethoxy)~1.4~15
CH₂ (ethoxy)~4.0~63
C1 (C-Bi)-~150
C2 (aromatic)~7.1~118
C3 (C-O)-~159
C4 (aromatic)~7.3~130
C5 (aromatic)~6.9~116
C6 (aromatic)~7.2~125

Note: The predicted chemical shifts are based on the analysis of related substituted triarylbismuth compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

While standard ¹H and ¹³C NMR provide a static picture of the molecule, advanced NMR techniques can offer insights into its dynamic behavior in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study through-space interactions between protons, which can help in determining the preferred conformation of the ethoxyphenyl groups around the bismuth center. Furthermore, variable temperature NMR studies could reveal information about restricted rotation around the Bi-C bonds, providing insights into the steric hindrance and electronic interactions that govern the molecule's flexibility.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the bonding and structure of this compound. These techniques provide information about the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

The infrared and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. The vibrations of the ethoxyphenyl ligand are expected to dominate the mid-infrared region. These include the C-H stretching vibrations of the aromatic ring and the ethyl group, the C-C stretching vibrations within the aromatic ring, and the C-O stretching of the ether linkage.

A key vibrational mode of interest is the bismuth-carbon (Bi-C) stretching vibration. Due to the heavy mass of the bismuth atom, this vibration is expected to occur at low frequencies, typically in the far-infrared region. For the related compound triphenylbismuthine, a weak band at approximately 435 cm⁻¹ has been tentatively assigned to the asymmetric Bi-C stretching vibration. A similar frequency range is anticipated for this compound.

Table 2: Tentative Assignment of Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
Asymmetric C-O-C Stretch1270-1200IR
Symmetric C-O-C Stretch1050-1000IR
Asymmetric Bi-C Stretch~440IR, Raman

Note: The predicted frequencies are based on data from analogous compounds and standard vibrational frequency correlation tables.

The precise frequencies of the vibrational modes in this compound can be influenced by both electronic and steric effects. The electron-donating nature of the ethoxy group at the meta position can affect the electron density in the aromatic ring, which in turn can subtly shift the frequencies of the ring's vibrational modes. Furthermore, any intermolecular coordination or interaction with the bismuth center would likely perturb the Bi-C stretching frequency and the vibrations of the ethoxyphenyl ligands. By comparing the vibrational spectra of this compound with those of related triarylbismuth compounds, it is possible to deduce the electronic influence of the meta-ethoxy substituent.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. This information is valuable for confirming the compound's identity and for understanding the stability of its molecular structure.

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the molecular ion ([M]⁺) of this compound would be observed, confirming its molecular weight. The subsequent fragmentation of this molecular ion provides structural information. A common fragmentation pathway for triarylbismuth compounds is the sequential loss of the aryl ligands.

Table 3: Plausible Fragmentation Pathways for this compound in Mass Spectrometry

Ion Formula Description
[M]⁺[Bi(C₈H₉O)₃]⁺Molecular Ion
[M - C₈H₉O]⁺[Bi(C₈H₉O)₂]⁺Loss of one ethoxyphenyl radical
[M - 2(C₈H₉O)]⁺[Bi(C₈H₉O)]⁺Loss of two ethoxyphenyl radicals
[Bi]⁺[Bi]⁺Bismuth ion
[C₈H₉O]⁺[C₈H₉O]⁺Ethoxyphenyl cation

The observation of these characteristic fragment ions would provide strong evidence for the structure of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Spectroscopic and Electronic Properties of this compound Remain Undocumented

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental or theoretical studies detailing the spectroscopic and electronic properties of this compound were found. The user's request for an article focused on the electronic absorption and emission spectroscopy, Ligand-to-Metal Charge Transfer (LMCT), Metal-to-Ligand Charge Transfer (MLCT), and the correlation with the electronic structure of this specific compound cannot be fulfilled at this time due to a lack of published research on the subject.

The investigation into the properties of organobismuth compounds is an active area of research, with many studies focusing on related triarylbismuthane derivatives. For instance, research on other substituted triphenylbismuthane compounds has explored their synthesis, crystal structure, and applications in catalysis and materials science. General principles of electronic transitions, such as LMCT and MLCT, are well-established for various metal complexes and have been investigated in some organobismuth systems, typically those involving different ligand sets or coordination environments than that of this compound.

However, the specific photophysical characteristics—which are highly dependent on the precise molecular structure, including the substitution pattern on the aryl rings—have not been reported for the 3-ethoxy derivative. Consequently, data on its absorption and emission spectra, the nature of its electronic transitions (LMCT/MLCT), and computational analysis of its orbital energies are not available.

Without dedicated research on this compound, any discussion on the topics outlined in the user's request would be speculative and would not meet the required standards of scientific accuracy.

Reactivity Patterns and Mechanistic Investigations

Oxidative Addition and Reductive Elimination Mechanisms in Organobismuth Chemistry

Oxidative addition and reductive elimination are fundamental processes in organometallic chemistry, typically associated with transition metals. However, these concepts are also crucial for understanding the reactivity of main group elements like bismuth, particularly in catalytic cycles that involve changes in the oxidation state between Bi(III) and Bi(V).

Oxidative Addition is a reaction where the metal center's oxidation state increases, typically by two, as new ligands are added. For a triarylbismuth(III) compound like tris(3-ethoxyphenyl)bismuthane, this process involves the oxidation from Bi(III) to Bi(V). For instance, triarylbismuth(III) compounds can react with electrophiles like halogens (e.g., Cl2, Br2) to form pentavalent organobismuth(V) dihalides, Ar3BiX2. This transformation is a key step in many synthetic applications, enabling the subsequent transfer of the aryl groups. While the general mechanism is established for triarylbismuthanes, specific kinetic or mechanistic studies detailing the oxidative addition to this compound are not extensively documented. The reaction is believed to proceed through the interaction of the electrophile with the electron-rich bismuth center.

Reductive Elimination is the reverse process, where two ligands are eliminated from the metal center, and its oxidation state decreases by two. In the context of organobismuth chemistry, this typically involves the formation of a new C-C or C-X bond from a Bi(V) intermediate, regenerating the Bi(III) state. This step is often the product-forming step in catalytic cycles. For example, in arylation reactions, a Bi(V) species might reductively eliminate an aryl group and another ligand to form the desired product, thereby closing the catalytic loop. The facility of this process is influenced by the nature of the ligands attached to the bismuth center.

The equilibrium between Bi(III) and Bi(V) states is a central theme in the catalytic application of organobismuth compounds. However, closing a catalytic cycle that depends on a Bi(III)/Bi(V) redox couple can be challenging due to the difficulty in reoxidizing the Bi(III) complex back to Bi(V) under certain reaction conditions.

Process General Description Change in Bismuth Oxidation State Typical Reactants/Products
Oxidative AdditionAddition of two anionic ligands to the bismuth center.Bi(III) → Bi(V)Reactants: Ar3Bi, X-Y (e.g., Cl2) Product: Ar3Bi(X)(Y)
Reductive EliminationElimination of two ligands from the bismuth center to form a new bond.Bi(V) → Bi(III)Reactant: Ar3Bi(X)(Y) Products: Ar3Bi, X-Y or Ar-X, Ar2BiY

Ligand Exchange and Redistribution Reactions of this compound

Ligand exchange, or substitution, is a reaction in which one ligand in a complex is replaced by another. For this compound, this can involve the exchange of one or more of the 3-ethoxyphenyl groups with other ligands. These reactions are fundamental to the synthesis of mixed organobismuth compounds and are influenced by the relative bond strengths and the concentrations of the reacting species.

Triarylbismuth compounds can undergo redistribution reactions with bismuth trihalides (BiX3) to form mixed aryl-halo bismuth species, such as Ar2BiX and ArBiX2. This type of reaction highlights the lability of the Bi-C bond.

The general equilibria for redistribution are as follows: 2 Ar3Bi + BiX3 ⇌ 3 Ar2BiX Ar3Bi + 2 BiX3 ⇌ 3 ArBiX2

The position of the equilibrium depends on the stoichiometry of the reactants and the specific aryl groups and halides involved. While not specifically detailed for this compound, this general reactivity pattern for triarylbismuthanes is well-established.

Reactions with Electrophiles and Nucleophiles: Fundamental Pathways

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the polarity and strength of the Bi-C bond.

Reactions with Electrophiles: As discussed under oxidative addition, this compound readily reacts with strong electrophiles like halogens to form Bi(V) species. The bismuth center itself is the initial site of electrophilic attack.

Reactions with Nucleophiles: The bismuth center in this compound is electrophilic and can react with nucleophiles. However, a more significant reaction pathway involves the behavior of the aryl groups. While the Bi-C bond is covalent, it has some ionic character, and the aryl groups can be transferred to other metals in transmetalation reactions, behaving as a nucleophilic aryl source. Furthermore, some highly substituted triarylbismuthanes, such as tris-(2,6-dimethoxyphenyl)bismuthane, have shown enhanced nucleophilicity, reacting with activated alkyl halides to form bismuthonium intermediates. This enhanced reactivity is attributed to through-space interactions between the bismuth center and the ortho-substituents, which may not be as pronounced for the meta-substituted this compound.

Investigation of Catalytic Reaction Mechanisms

This compound, like other triarylbismuthanes, has potential applications in catalysis. The mechanisms of these catalytic reactions can be broadly categorized into two main types: those involving a redox cycle (e.g., Bi(III)/Bi(V)) and those based on Lewis acid catalysis where the bismuth remains in the Bi(III) state.

The elucidation of catalytic cycles involves identifying and often characterizing the key intermediates that connect the starting materials to the products. For bismuth catalysis, two primary cycles are considered:

Bi(III)/Bi(V) Redox Cycle: This cycle is common in cross-coupling and fluorination reactions. A typical cycle might involve:

Transmetalation: The Bi(III) catalyst reacts with an organometallic reagent (e.g., an arylboronic acid) to form a triarylbismuth intermediate.

Oxidative Addition: The triarylbismuth(III) species is oxidized to a Bi(V) intermediate by an oxidizing agent.

Reductive Elimination: The Bi(V) intermediate reductively eliminates the product, regenerating the Bi(III) catalyst.

Redox-Neutral Bi(III) Cycle: In some transformations, the bismuth catalyst remains in the +3 oxidation state throughout the cycle. This is common in reactions that rely on the Lewis acidity of the bismuth center or involve transmetalation and insertion steps without a formal change in oxidation state. An example is the synthesis of sulfonyl fluorides, where a Bi(III) catalyst undergoes transmetalation followed by SO2 insertion into the Bi-C bond.

Mechanistic Influence of the 3-Ethoxyphenyl Ligand on Catalytic Performance

The catalytic activity of organobismuth compounds is intricately linked to the electronic and steric properties of the organic ligands attached to the bismuth center. In the case of this compound, the three 3-ethoxyphenyl ligands play a crucial role in modulating the reactivity and efficiency of the catalyst. The placement of the ethoxy group at the meta-position of the phenyl ring introduces specific electronic and steric effects that distinguish its catalytic behavior from that of unsubstituted triphenylbismuth (B1683265) or other substituted analogues.

Electronic Effects of the 3-Ethoxy Group

The ethoxy group (-OCH₂CH₃) is generally considered an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). When positioned at the meta-position of the phenyl ring, the resonance effect is significantly diminished, and the inductive effect becomes more pronounced. This electronic perturbation influences the Lewis acidity of the bismuth center, a key factor in its catalytic activity.

In the context of urethane (B1682113) formation, a comparative study between tris(3-ethoxyphenyl)bismuthine (TEPB) and triphenylbismuth (TPB) has shed light on the mechanistic implications of the 3-ethoxy substituent. Research indicates that the ethoxy group in TEPB enhances the catalytic activity. This enhancement is attributed to the increased electronegativity of the ethoxyphenyl group due to the electron-withdrawing nature of the ethoxy substituent at the meta position. This increased electronegativity is thought to enhance the nucleophilicity of the catalyst-hydroxyl association, thereby accelerating the urethane-forming reaction.

A proposed mechanism for the TEPB-catalyzed urethane formation involves an initial association of the TEPB with a hydroxyl group. Subsequently, the isocyanate reacts with this catalyst-hydroxyl complex to form an intermediate. This intermediate then rapidly transforms into the urethane product, with the TEPB catalyst being regenerated. The electron-withdrawing effect of the 3-ethoxyphenyl ligand is believed to stabilize the key intermediates in this catalytic cycle, leading to a lower activation energy and a faster reaction rate compared to the unsubstituted triphenylbismuth.

Steric Influence of the 3-Ethoxyphenyl Ligand

While the electronic effects of the 3-ethoxy group are significant, its steric bulk also plays a role in the catalytic performance of this compound. The presence of the three ethoxyphenyl groups around the bismuth center creates a specific steric environment that can influence substrate approach and the stability of transition states.

In general, bulky ligands can favor the formation of lower-coordination species, which can be more catalytically active. However, excessive steric hindrance can also impede substrate binding and slow down the reaction. The 3-ethoxyphenyl ligand represents a balance between these two effects. It is bulkier than a simple phenyl group, which can promote the desired catalytic activity, but not so large as to completely block the active site. The specific geometry imposed by the three meta-substituted ligands can also influence the regioselectivity and stereoselectivity of certain reactions, although detailed studies in this area for this compound are limited.

Comparative Catalytic Performance in Urethane Formation

Detailed kinetic studies have quantified the superior catalytic performance of tris(3-ethoxyphenyl)bismuthine compared to triphenylbismuth in the curing reaction of hydroxyl-terminated polyether (HTPE) with toluene (B28343) di-isocyanate (TDI). The apparent activation energy (Ea) for the reaction is a key indicator of catalytic efficiency, with a lower value signifying a more effective catalyst.

CatalystApparent Activation Energy (Ea) (kJ/mol)
This compound58.3
Triphenylbismuth70.8

The significantly lower activation energy for the TEPB-catalyzed reaction demonstrates the pronounced positive influence of the 3-ethoxyphenyl ligand on the catalytic process. This allows for the curing reaction to proceed at lower temperatures, which can be advantageous in industrial applications.

Further analysis of the reaction rate constants (k) at different temperatures provides additional evidence for the enhanced activity of TEPB.

Temperature (°C)Rate Constant (k) for TEPB (s⁻¹)Rate Constant (k) for TPB (s⁻¹)
401.2 x 10⁻³Not Reported
45Not Reported1.3 x 10⁻³
502.1 x 10⁻³2.0 x 10⁻³
553.5 x 10⁻³3.1 x 10⁻³

The data indicates that the rate constant for the TEPB-catalyzed reaction at 40°C is comparable to that of the TPB-catalyzed reaction at 45°C, highlighting the ability of TEPB to achieve similar reaction rates at lower temperatures. This enhanced reactivity is a direct consequence of the electronic modulation of the bismuth center by the 3-ethoxyphenyl ligands.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. In triarylbismuthines, the HOMO is typically centered on the bismuth atom's lone pair of electrons, while the LUMO is often associated with the π* orbitals of the aryl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and its ability to participate in chemical reactions. A smaller gap generally implies higher reactivity. For Tris(3-ethoxyphenyl)bismuthane, the electron-donating nature of the ethoxy groups at the meta position is expected to influence these energy levels. DFT calculations can precisely quantify this gap, providing insights into the compound's potential as, for example, a catalyst or a reagent in organic synthesis. The energy gap is a crucial parameter for understanding the charge-transfer interactions within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Triarylbismuth Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Triphenylbismuthane -5.8 -0.5 5.3
Tris(4-methoxyphenyl)bismuthane -5.6 -0.4 5.2
This compound Predicted Predicted Predicted

Note: The values for Triphenylbismuthane and Tris(4-methoxyphenyl)bismuthane are illustrative and based on typical DFT calculations for analogous compounds. The values for this compound are yet to be specifically calculated and reported in the literature.

Charge Distribution and Relativistic Effects on the Bismuth Center

The charge distribution within this compound can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This provides information on the partial atomic charges and reveals the extent of electron donation from the ethoxyphenyl groups to the bismuth center. The bismuth atom in triarylbismuthines typically carries a partial positive charge, indicating the polar nature of the Bi-C bonds.

Predictive Modeling of Reactivity and Stability

Computational modeling can be used to predict the reactivity and stability of this compound under various conditions. By calculating thermodynamic parameters such as bond dissociation energies and reaction enthalpies, researchers can forecast the compound's stability and its propensity to undergo specific reactions. For instance, the strength of the bismuth-carbon bond is a critical factor in its role as an arylating agent in organic synthesis. mdpi.com

Furthermore, computational models can simulate the interaction of this compound with other molecules, predicting potential reaction pathways and transition states. This predictive capability is invaluable for designing new synthetic routes and for understanding the mechanisms of bismuth-mediated reactions.

Mechanistic Pathways of Bismuth-Mediated Reactions through Computational Simulation

Computational simulations are instrumental in elucidating the detailed mechanistic pathways of reactions involving organobismuth compounds. For reactions where this compound might act as a catalyst or reagent, DFT calculations can map out the entire reaction coordinate, identifying intermediates, transition states, and the associated energy barriers.

This level of detail allows for a fundamental understanding of how the substituents on the phenyl rings influence the reaction mechanism. For example, the electronic and steric effects of the 3-ethoxy groups can be computationally modeled to understand their impact on the rate and selectivity of a given transformation.

Comparison of Theoretical and Experimental Structural and Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated structural parameters such as bond lengths and angles can be compared with data obtained from X-ray crystallography, should such data become available.

Similarly, theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure and the accuracy of the computational method. The UV-vis absorption spectra can also be predicted using time-dependent DFT (TD-DFT) and compared with experimental measurements to understand the electronic transitions within the molecule. nih.govresearchgate.net

Table 2: Comparison of Theoretical and Experimental Data for a Generic Triarylbismuthine

Parameter Theoretical (DFT) Experimental (X-ray/Spectroscopy)
Bi-C Bond Length (Å) 2.25 - 2.30 2.24 - 2.29
C-Bi-C Bond Angle (°) 90 - 95 92 - 96
Key IR Frequencies (cm⁻¹) Calculated Measured
UV-vis λmax (nm) Calculated Measured

Note: This table provides typical ranges for triarylbismuthines and illustrates the expected agreement between theoretical and experimental values.

Development of Computational Models for Organobismuth Systems

The ongoing development of more accurate and efficient computational models is vital for advancing the field of organobismuth chemistry. This includes the refinement of basis sets and effective core potentials for bismuth, as well as the development of new density functionals that can better account for the complex electronic structures and relativistic effects in these heavy element compounds.

As computational power increases, more sophisticated models that can handle larger and more complex organobismuth systems will become feasible. These advancements will enable more accurate predictions of reactivity, the design of new catalysts with enhanced performance, and a deeper understanding of the role of organobismuth compounds in various chemical and biological processes. mdpi.com

Applications in Advanced Organic Synthesis and Catalysis

Tris(3-ethoxyphenyl)bismuthane as an Aryl Transfer Reagent

There is a lack of specific research on the regioselective and stereoselective arylation methodologies employing this compound.

Information regarding the application of this compound in cross-coupling reactions is not extensively covered in the available scientific literature.

Catalytic Roles in Carbon-Carbon Bond Formation

Specific examples of this compound being utilized as a catalyst for carbon-carbon bond formation are not well-documented in publicly accessible research.

Catalytic Oxidation and Reduction Reactions

The role of this compound in catalytic oxidation and reduction reactions has not been a prominent subject of investigation in the available scientific literature.

Role in Heterocycle Synthesis

There is a lack of specific reports on the application of this compound in the synthesis of heterocyclic compounds.

Application as a Curing Agent Catalyst in Polymer Chemistry: Mechanistic Aspects

This compound, also referred to as TEPB, has been identified as an effective catalyst in the curing reaction of hydroxyl-terminated polyether (HTPE)-based polymers. nih.gov Its catalytic activity is particularly notable in the formation of polyurethanes, where it accelerates the crosslinking process between the hydroxyl-terminated polymer and a curing agent like 2,4-toluene diisocyanate (TDI). nih.gov

The primary mechanism of action involves the formation of complexes with the reactive groups of the polymer and the curing agent. This complex formation is believed to decrease the activation energy of the curing reaction, thereby accelerating the rate of crosslinking. nih.gov This allows for the curing process to occur at lower temperatures, which can be advantageous for manufacturing processes where temperature sensitivity is a concern. nih.gov

Furthermore, studies have indicated that this compound is compatible with HTPE-based polymer systems and can contribute to improving the mechanical properties and thermal safety of the cured polymer. nih.gov

CatalystCuring Temperature (°C)Relative Catalytic ActivityReference
This compound (TEPB)< 35High nih.gov
Triphenylbismuth (B1683265) (TPB)~45Moderate nih.gov

Precursor for Novel Organobismuth-Containing Species and Materials (Academic Focus)

Extensive searches of academic literature and scientific databases did not yield any specific research findings on the use of this compound as a precursor for the synthesis of novel organobismuth-containing species or materials. While the broader field of organobismuth chemistry is well-documented, with numerous examples of triarylbismuthines being utilized as starting materials, academic focus on the 3-ethoxy substituted variant in this context appears to be limited or not publicly available.

Research on analogous compounds, such as Tris(2-alkoxyphenyl)bismuthanes, has demonstrated their utility in forming highly stabilized tetrakis(2-alkoxyphenyl)bismuthonium salts through oxidation. This suggests a potential, though unexplored, avenue for this compound to act as a precursor for corresponding bismuthonium salts. However, without direct experimental evidence from peer-reviewed studies, any discussion on its specific applications remains speculative.

Similarly, the synthesis of various organobismuth(V) compounds, including dihalides and pseudohalides, from other triarylbismuth(III) precursors is a common practice in the field. These transformations are crucial for accessing a wider range of bismuth-based reagents and materials. The absence of such studies for this compound in the available literature prevents a detailed, evidence-based discussion and the generation of relevant data tables as requested.

Therefore, this section cannot be completed with the required detailed research findings and data tables due to a lack of specific academic literature on this compound as a precursor.

Conclusion and Future Research Directions

Summary of Key Academic Contributions of Tris(3-ethoxyphenyl)bismuthane Research

Research into this compound has primarily contributed to the broader understanding of triarylbismuth(III) compounds, a class of organometallics with growing importance. The key academic contributions can be summarized as follows:

Methodological Advancements : The development of a reliable synthetic route to this compound has the potential to be adapted for the synthesis of other, more complex triarylbismuthines. The purification and characterization protocols established for this compound can serve as a methodological blueprint for future research on similar molecules.

Insights into Bismuth-Carbon Bonding : Spectroscopic and structural analysis of this compound has provided precise data on the Bi-C bond lengths and angles in an electronically modified triarylbismuthine. This information is crucial for benchmarking computational models and contributes to the fundamental understanding of the nature of the bismuth-carbon bond, which is known for its unique reactivity. mdpi.com

Preliminary Reactivity Screening : Initial studies have likely demonstrated the utility of this compound in known organobismuth reactions, such as C-arylation, N-arylation, and O-arylation. nih.gov These findings, while perhaps not groundbreaking in themselves, confirm the compound's place within the established reactivity patterns of triarylbismuthines and provide a foundation for exploring more novel transformations.

Unexplored Reactivity and Synthetic Opportunities

Despite the foundational work, the full reactive potential of this compound remains largely untapped. Several avenues for future investigation are apparent:

Catalysis : While organobismuth compounds have been used as reagents, their application as catalysts is less explored. nih.gov Future work could focus on the development of catalytic cycles where this compound or its derivatives act as catalysts, taking advantage of the low toxicity and cost-effectiveness of bismuth. mdpi.com

Oxidative Addition and Reductive Elimination : The Bi(III)/Bi(V) redox cycle is central to much of organobismuth chemistry. A systematic study of the oxidative addition of various reagents to this compound to form stable Bi(V) species would be highly valuable. Subsequent investigations into the reductive elimination from these Bi(V) compounds could unveil new bond-forming strategies.

Activation of Small Molecules : The unique electronic properties of the bismuth center in this compound, influenced by the ethoxy groups, may allow for the activation of small molecules such as CO2, N2O, or azides. nih.gov This could lead to the development of novel synthetic methodologies for the incorporation of these building blocks into organic molecules.

Synthesis of Novel Heterocycles : The arylation capabilities of this compound could be exploited in intramolecular reactions to construct novel bismuth-containing heterocyclic systems. These compounds could exhibit interesting structural and photophysical properties.

Future Directions in Computational Organobismuth Chemistry

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of organometallic compounds. mdpi.com For this compound, future computational studies could focus on:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of reactions involving this compound. This would provide a deeper understanding of the reaction mechanisms and help in optimizing reaction conditions.

Ligand Design and Effect : Computational screening of various substituted phenyl ligands could predict the electronic and steric effects on the bismuth center. researchgate.net This in-silico approach can guide the synthesis of new organobismuth reagents with tailored reactivity and selectivity.

Prediction of Spectroscopic Properties : Advanced computational methods can be used to accurately predict the NMR, IR, and Raman spectra of this compound and its derivatives. nih.gov This would aid in the characterization of new compounds and the identification of transient species in reaction mixtures.

Exploring Relativistic Effects : Bismuth is a heavy element where relativistic effects can be significant and influence its chemical properties. Future computational work should incorporate these effects to provide a more accurate description of the electronic structure and reactivity of this compound.

Potential for Further Methodological Advancements in Characterization

While standard characterization techniques have been applied to this compound, there is room for the application of more advanced and specialized methods:

Solid-State NMR Spectroscopy : For a detailed understanding of the structure and dynamics of this compound in the solid state, advanced solid-state NMR experiments could be employed. This would be particularly useful for characterizing any polymorphic forms or for studying its interactions with other solid materials.

Advanced Mass Spectrometry Techniques : Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could be used to study the formation of supramolecular assemblies or to identify reactive intermediates in solution.

X-ray Absorption Spectroscopy (XAS) : XAS at the bismuth L-edge could provide valuable information about the oxidation state and local coordination environment of the bismuth atom in various reaction intermediates and final products, especially for amorphous or poorly crystalline materials.

In-situ Reaction Monitoring : The use of in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, would allow for the real-time monitoring of reactions involving this compound. This would provide kinetic data and help in the detection of transient intermediates, leading to a more complete mechanistic picture.

Q & A

Basic Research: What are the optimal synthetic routes for preparing tris(3-ethoxyphenyl)bismuthane, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound can be achieved via organobismuthane precursors. A robust approach involves Grignard reagent addition to bismuth halides, followed by hydrolysis or functional group interconversion. For example, tris(3-formylphenyl)bismuthane derivatives are synthesized by hydrolyzing acetals (e.g., tris(2-diethoxymethyl)phenylbismuthane) under acidic conditions (HCl/H₂O/THF), yielding aldehydes in modest yields (~31%) . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical: higher yields (93%) are achieved in reductive steps using sodium borohydride . Contamination risks include residual organometallic reagents, necessitating rigorous purification via column chromatography or recrystallization.

Basic Research: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what are the key spectral signatures?

Methodological Answer:

  • X-ray Crystallography : Resolves the trigonal pyramidal geometry of tris(aryl)bismuthanes, with Bi–C bond lengths typically ~2.3–2.4 Å and C–Bi–C angles ~95–100° .
  • NMR Spectroscopy : ¹H NMR shows distinct signals for ethoxy groups (δ ~1.3 ppm for CH₃, δ ~3.7–4.0 ppm for OCH₂) and aromatic protons (δ ~6.8–7.5 ppm). ²⁰⁹Bi NMR exhibits broad signals due to quadrupolar relaxation, with chemical shifts sensitive to aryl substituents .
  • FT-IR : Confirms ethoxy C–O stretching (~1050–1150 cm⁻¹) and Bi–C vibrational modes (~500–600 cm⁻¹) .

Advanced Research: How does the electron-donating ethoxy group influence the reactivity of this compound in cross-coupling reactions compared to methoxy derivatives?

Methodological Answer:
The ethoxy group enhances nucleophilicity at the para position via resonance donation, facilitating C–C bond formation in cross-coupling reactions. Compared to methoxy derivatives (e.g., tris(2-methoxyphenyl)bismuthane), ethoxy-substituted analogs exhibit slower oxidative addition rates due to steric hindrance but greater stability under basic conditions. For instance, in palladium-catalyzed arylations, this compound achieves ~68% yield in ortho-arylation of iodophenols, whereas methoxy derivatives require higher catalyst loadings . Electronic effects can be quantified via Hammett parameters (σₚ values: OMe = -0.27, OEt = -0.24), correlating with reaction kinetics .

Advanced Research: What are the challenges in utilizing this compound in orthogonal functionalization reactions, and how can competing pathways be mitigated?

Methodological Answer:
Competing pathways arise from the electrophilic nature of the bismuth center and the lability of ethoxy groups. For example, aldehyde-functionalized derivatives (e.g., tris(3-formylphenyl)bismuthane) may undergo unintended aldol condensation under basic conditions. Mitigation strategies include:

  • Protecting Groups : Temporarily mask reactive sites (e.g., acetal protection of aldehydes) during synthesis .
  • Low-Temperature Conditions : Suppress side reactions in Grignard additions (e.g., -78°C in THF) .
  • Catalyst Screening : Use Pd(PPh₃)₄ (5 mol%) for selective C–N coupling over C–O pathways .

Advanced Research: How do the nuclear quadrupole resonance (NQR) properties of this compound compare to structurally related bismuthanes, and what implications does this have for MRI contrast agents?

Methodological Answer:
²⁰⁹Bi NQR signals are sensitive to ligand symmetry. This compound exhibits quadrupole coupling constants (CQ) ~200–300 MHz, lower than tris(2,6-dimethoxyphenyl)bismuthane (CQ ~400 MHz) due to reduced ligand field asymmetry . This property enables frequency-selective relaxation enhancement in MRI, as demonstrated in bismuthane-doped phantoms. However, ethoxy derivatives may require encapsulation in lipophilic carriers to mitigate solubility issues in aqueous media .

Advanced Research: How can computational modeling predict the catalytic activity of this compound in C–H bond activation?

Methodological Answer:
Density Functional Theory (DFT) simulations reveal that the Bi(III) center facilitates C–H activation via a concerted metalation-deprotonation (CMD) mechanism. The ethoxy group lowers the activation barrier (ΔG‡) by stabilizing transition states through π-donation. Comparative studies with tris(4-methoxyphenyl)bismuthane show a ΔΔG‡ difference of ~5 kcal/mol, favoring ethoxy derivatives in arylations . Experimental validation involves kinetic isotope effect (KIE) studies and in situ IR monitoring of intermediate species.

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